2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate
Description
Properties
IUPAC Name |
(2,4-dinitro-6-octan-2-ylphenyl) but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPZPCMRQGZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | DINOCAP | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DINOCAP (ISOMER MIXTURE) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7021732 | |
| Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID. | |
| Record name | DINOCAP | |
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| Record name | Dinocap | |
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Boiling Point |
138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 518-9 | |
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| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 518-9 | |
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Solubility |
Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none | |
| Details | Wauchope RD et al; Rev Environ Contam Toxicol 123: 1-36 (1991) | |
| Record name | DINOCAP | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
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| Details | Wauchope RD et al; Rev Environ Contam Toxicol 123: 1-36 (1991) | |
| Record name | DINOCAP (ISOMER MIXTURE) | |
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Density |
1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10 | |
| Details | Tomlin C; The Pesticide Manual, 10th ed, Crop Protection Publications p. 359 (1994) | |
| Record name | DINOCAP | |
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| Details | Tomlin C; The Pesticide Manual, 10th ed, Crop Protection Publications p. 359 (1994) | |
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Vapor Pressure |
0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible | |
| Details | Wauchope RD et al; Rev Environ Contam Toxicol 123: 1-36 (1991) | |
| Record name | Dinocap | |
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| Details | Wauchope RD et al; Rev Environ Contam Toxicol 123: 1-36 (1991) | |
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| Details | Wauchope RD et al; Rev Environ Contam Toxicol 123: 1-36 (1991) | |
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Impurities |
TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. | |
| Details | Hayes, Wayland J., Jr. Pesticides Studied in Man. Baltimore/London: Williams and Wilkins, 1982., p. 471 | |
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Color/Form |
Dark brown liquid | |
CAS No. |
39300-45-3, 6119-92-2 | |
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| Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |
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| Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |
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| Record name | 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Meptyldinocap is synthesized as one of the isomers of dinocap, which involves the esterification of dinitrophenyl crotonate . The synthesis process includes the following steps:
Esterification: The reaction of dinitrophenol with crotonic acid under acidic conditions to form dinitrophenyl crotonate.
Isomer Separation: The separation of the resulting mixture into individual isomers, including meptyldinocap.
Industrial Production Methods: Industrial production of meptyldinocap involves the large-scale esterification of dinitrophenol with crotonic acid, followed by the separation and purification of the desired isomer . The process requires strict control of reaction conditions to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Meptyldinocap undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Alkaline Hydrolysis: Using ammonia or ethanolamine as reagents under alkaline conditions.
Oxidizing Agents: Potentially using agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed:
Scientific Research Applications
Fungicidal Properties
Meptyldinocap is primarily utilized as a fungicide to control various fungal diseases in crops. It has shown effectiveness against pathogens affecting fruits, vegetables, and ornamental plants. The compound operates by inhibiting fungal growth, thus protecting crops from diseases that can lead to significant yield losses.
Residue Behavior Studies
Recent research has focused on the behavior of meptyldinocap residues in different ecosystems, particularly in cucumber cultivation. A study indicated that meptyldinocap residues can persist in the environment, which necessitates careful management to avoid contamination of food products and ensure consumer safety .
Synergistic Effects with Other Fungicides
Meptyldinocap has been studied for its potential synergistic effects when used in combination with other fungicides. For instance, it has been shown to restore sensitivity in fungicide-resistant strains of pathogens, providing a novel strategy for disease management in crops like wheat .
Developmental Toxicity
Toxicological studies have been conducted to assess the safety of meptyldinocap for both humans and animals. In developmental toxicity studies involving mice, meptyldinocap did not produce adverse effects on fetal development at high doses, contrasting with the teratogenic effects observed with dinocap . The compound's lower toxicity profile suggests it may be a safer alternative for agricultural use.
Subchronic and Chronic Toxicity
Meptyldinocap has undergone various toxicity assessments, including subchronic studies in dogs and rats. These studies indicated that while some clinical chemistry parameters were altered at high doses, no significant long-term effects were observed over extended exposure periods . The NOAEL (No Observed Adverse Effect Level) for meptyldinocap was determined to be significantly higher than that of dinocap, highlighting its reduced toxicity.
Field Trials
Field trials have demonstrated the effectiveness of meptyldinocap in managing fungal diseases in crops like cucumbers and peppers. These trials assessed both the efficacy of the fungicide and its residue levels post-application, contributing valuable data on its environmental impact and safety .
Impact on Non-target Organisms
Research has also examined the ecological impact of meptyldinocap on non-target organisms. A study indicated minimal adverse effects on naturally occurring populations of beneficial predatory mites when exposed to meptyldinocap, suggesting its potential for integrated pest management strategies without significantly harming beneficial species .
Mechanism of Action
Meptyldinocap exerts its fungicidal effects by inhibiting spore germination and disrupting the electrochemical balance within fungal cells . This disruption leads to the inhibition of fungal growth and eventual eradication of the pathogen . The compound targets the fungal cell membrane and interferes with essential cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Meptyldinocap belongs to the dinitrophenol fungicide class. Key comparisons with structurally or functionally related compounds are outlined below:
Meptyldinocap vs. Dinocap
Meptyldinocap vs. Azoxystrobin
Meptyldinocap vs. Other Dinitrophenol Fungicides (e.g., Binapacryl)
Key Research Findings and Data Gaps
Analytical Performance
- Meptyldinocap requires alkaline hydrolysis to 2,4-DNOP for sensitive detection (LOQ: 0.005–0.025 mg/kg) . Direct detection of the parent compound is less sensitive due to poor ionization .
- Validated methods exist for high-water, high-acid, and dry matrices, but storage stability data for 2,4-DNOP remain incomplete .
Residue Dynamics
- Cucumbers : Residues fall below the EU MRL (0.1 mg/kg) after a 5-day pre-harvest interval .
- Mangoes : Half-life of 0.8–1.1 days; residues <0.025 mg/kg post-harvest .
Toxicological and Environmental Profile
- Skin Sensitization: Positive in KeratinoSens™ assays .
- Ecotoxicology : Minimal impact on predatory mites compared to mancozeb .
Regulatory Challenges
Biological Activity
Meptyldinocap, chemically known as 2,4-DNOPC, is a fungicide primarily used to control powdery mildew in crops. Its biological activity is characterized by its mode of action, toxicity profile, and metabolic pathways. This article delves into the detailed biological activity of meptyldinocap, supported by various research findings and case studies.
Meptyldinocap functions as an uncoupler of oxidative phosphorylation , disrupting ATP synthesis in fungi. This mechanism is similar to that of other fungicides like fluopyram, which also inhibit respiratory function in target organisms. By uncoupling oxidative phosphorylation, meptyldinocap effectively reduces the energy available to fungal cells, leading to their inhibition and eventual death .
Toxicological Profile
The toxicological assessment of meptyldinocap reveals a relatively low toxicity compared to its parent compound, dinocap. Key findings from various studies include:
- Genotoxicity : Meptyldinocap has shown negative results in several genotoxicity assays, including bacterial gene mutation tests and mammalian cell gene mutation tests. The highest tested doses did not induce mutations in the evaluated systems .
- Developmental Toxicity : Studies indicate no significant developmental or ocular toxicities at doses significantly higher than those causing effects in dinocap . This suggests that meptyldinocap does not pose a substantial risk for developmental abnormalities.
- Immunotoxicity : Immunotoxicity studies conducted at doses much higher than the established NOAEL (No Observed Adverse Effect Level) have shown no adverse effects on immune function .
Metabolism and Pharmacokinetics
Research has identified key metabolic pathways for meptyldinocap in both rats and mice. The primary metabolic route involves fatty acid β-oxidation, with notable differences observed between species:
- In mice, approximately 32.9% of metabolism occurred via fatty acid α-oxidation compared to 18.0% in rats.
- Seven metabolites were identified in mouse urine that were not present in rat urine, indicating species-specific metabolic pathways .
Case Study 1: Efficacy Against Powdery Mildew
A study demonstrated that meptyldinocap effectively controlled powdery mildew (Erysiphe necator) in cucumber crops under field conditions. The application resulted in significant reductions in disease incidence compared to untreated controls, showcasing its effectiveness as a protectant and post-infective agent .
Case Study 2: Residue Behavior
Research on the residue behavior of meptyldinocap in various ecosystems highlighted its degradation patterns and persistence in agricultural settings. The study found that meptyldinocap residues decreased rapidly post-application, suggesting effective degradation mechanisms that minimize environmental impact .
Safety Profile
Meptyldinocap has been classified as having low acute toxicity based on dermal and eye irritation studies. In these assessments:
Q & A
Q. What is the molecular structure and synthesis pathway of meptyldinocap?
Meptyldinocap (CAS 131-72-6) is a dinitrophenolic fungicide with the chemical name 2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate. Its molecular formula is C₁₈H₂₄N₂O₆ , and it is synthesized via alkylation, nitration, and esterification of phenol derivatives, 1-octene, and propionic acid . The compound is a single-isomer derivative of dinocap, designed to reduce toxicity while maintaining fungicidal activity .
Q. What validated analytical methods are recommended for detecting meptyldinocap residues in plant and soil matrices?
A validated LC-MS/MS method with negative electrospray ionization is widely used. Key steps include:
- Extraction : Use acetone:methanol:4N HCl (100:10:5, v/v/v) to hydrolyze meptyldinocap into its phenol metabolite (2,4-DNOP).
- Cleanup : Liquid-liquid partitioning with ethyl acetate.
- Quantification : Gradient elution with a limit of quantification (LOQ) of 0.025 μg/g in mango and soil. Recovery rates range from 93–98% with RSD <6% for repeatability .
Q. How are maximum residue levels (MRLs) for meptyldinocap determined in crops?
MRLs are established through multilocational field dissipation studies and risk assessments. For example, EFSA reviewed residue data from rotational crops, livestock, and processed commodities to propose MRLs under Regulation (EC) No 396/2004. Despite no immediate consumer risks, incomplete toxicological data necessitate conservative MRL proposals .
Advanced Research Questions
Q. How can researchers address discrepancies in meptyldinocap toxicity data across studies?
Contradictions arise from limited toxicological studies and assumptions based on its parent compound, dinocap. Key strategies include:
- Mechanistic studies : Investigate mitochondrial oxidative phosphorylation uncoupling (a known mode of action) using in vitro models .
- Subchronic toxicity assays : Prioritize liver and kidney biomarkers due to structural similarities to dinocap .
- Meta-analysis : Cross-reference EFSA assessments, which note missing data on chronic exposure, with newer dissipation studies .
Q. What experimental designs are optimal for studying meptyldinocap’s environmental dissipation?
- Half-life determination : Use GC-TOFMS or LC-MS/MS to monitor residue decay in field trials. For example, meptyldinocap’s half-life in mango ecosystems was validated under tropical conditions, with degradation influenced by pH and organic matter .
- Soil-column studies : Assess leaching potential using standardized OECD guidelines.
- Cross-validation : Compare results with structurally similar fungicides (e.g., dinocap) to identify degradation pathways .
Q. How can intercellular dye migration artifacts in co-culture studies affect meptyldinocap toxicity assessments?
Lipophilic dyes like DiO/DiD may migrate between cells, confounding results. Mitigation steps:
- Dye retention assays : Pre-test dye stability under experimental conditions.
- Cell-sorting controls : Use fluorescence-activated sorting (FACS) with dual-channel verification to exclude cross-labeled cells .
- Alternative markers : Combine dye-based methods with genetic reporters (e.g., GFP) for robust cell tracking .
Q. What methodological gaps exist in current meptyldinocap risk assessments?
- Metabolite identification : Limited data on 2,4-DNOP’s environmental persistence and bioavailability .
- Chronic exposure models : Most studies focus on acute toxicity; long-term effects on non-target organisms (e.g., pollinators) are understudied .
- Analytical specificity : Co-elution issues in multiresidue methods (e.g., GC-TOFMS) may require orthogonal techniques like ion mobility spectrometry .
Methodological Guidelines
Q. How to design a reproducible study on meptyldinocap’s fungicidal efficacy?
- Dose-response curves : Use EC₅₀/IC₅₀ values derived from in planta assays against powdery mildew.
- Field trials : Follow FAO/WHO guidelines for plot size, replication, and statistical power (e.g., randomized block design) .
- Data reporting : Adhere to IUPAC nomenclature and provide full spectral data (e.g., NMR, HRMS) for novel derivatives .
Q. What statistical approaches are critical for analyzing contradictory residue data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
